molecular formula C22H29N3O5S2 B2881494 N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide CAS No. 941987-09-3

N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide

Cat. No.: B2881494
CAS No.: 941987-09-3
M. Wt: 479.61
InChI Key: ONZUAOACQFUANZ-UHFFFAOYSA-N
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Description

N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a propylsulfonyl group, a tetrahydroquinoline moiety, and a sulfamoyl phenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.

    Introduction of the Propylsulfonyl Group: This step involves the sulfonylation of the tetrahydroquinoline using propylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Sulfamoyl Phenyl Group: This is typically done through a nucleophilic substitution reaction where the sulfonamide group is introduced to the phenyl ring.

    Final Coupling with Propionamide: The final step involves coupling the intermediate with propionyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its complex structure.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Cell Signaling:

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Therapeutics: Potential use in developing new therapeutic agents for diseases such as cancer or neurological disorders.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism by which N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The propylsulfonyl group and the tetrahydroquinoline moiety are likely involved in binding to these targets, influencing their activity and leading to the observed biological effects. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methyl-4-(N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide
  • N-(3-methyl-4-(N-(1-(butylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide

Uniqueness

N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The propylsulfonyl group, in particular, may offer unique binding characteristics compared to other alkylsulfonyl derivatives, potentially leading to different biological activities and applications.

This compound’s versatility and potential for various applications make it a valuable subject for further research and development in multiple scientific fields.

Properties

IUPAC Name

N-[3-methyl-4-[(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)sulfamoyl]phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5S2/c1-4-13-31(27,28)25-12-6-7-17-8-9-19(15-20(17)25)24-32(29,30)21-11-10-18(14-16(21)3)23-22(26)5-2/h8-11,14-15,24H,4-7,12-13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZUAOACQFUANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)NC(=O)CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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